molecular formula C19H36IN3O2 B14347924 Methyl 10-azido-9-iodooctadecanoate CAS No. 92471-64-2

Methyl 10-azido-9-iodooctadecanoate

Cat. No.: B14347924
CAS No.: 92471-64-2
M. Wt: 465.4 g/mol
InChI Key: YNMQRIYGOCIJQN-UHFFFAOYSA-N
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Description

Methyl 10-azido-9-iodooctadecanoate is a synthetic fatty acid derivative containing both azide (-N₃) and iodine substituents at positions 9 and 10 of an 18-carbon methyl ester backbone. This compound is of interest in organic synthesis due to the reactivity of its functional groups: the azide group enables click chemistry (e.g., Huisgen cycloaddition), while the iodine atom can participate in cross-coupling or substitution reactions.

Properties

CAS No.

92471-64-2

Molecular Formula

C19H36IN3O2

Molecular Weight

465.4 g/mol

IUPAC Name

methyl 10-azido-9-iodooctadecanoate

InChI

InChI=1S/C19H36IN3O2/c1-3-4-5-6-9-12-15-18(22-23-21)17(20)14-11-8-7-10-13-16-19(24)25-2/h17-18H,3-16H2,1-2H3

InChI Key

YNMQRIYGOCIJQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)OC)I)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 10-azido-9-iodooctadecanoate can be synthesized through the addition of iodine azide to olefinic esters. For example, the reaction of iodine azide with methyl oleate yields methyl erythro/threo-9(10)-azido-10(9)-iodooctadecanoate . The reaction typically involves the use of methanolic potassium hydroxide (KOH) as a reagent, which facilitates the formation of the azido and iodo groups on the carbon chain .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Mechanism of Action

The mechanism of action of methyl 10-azido-9-iodooctadecanoate involves the reactivity of the azido and iodo groups. The azido group can undergo nucleophilic substitution reactions, forming covalent bonds with various nucleophiles. The iodine atom can participate in oxidation-reduction reactions, altering the chemical properties of the compound. These reactive groups enable the compound to interact with molecular targets and pathways in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred from structural and functional group differences observed in related methyl esters and halogenated/azide-containing compounds. Below is a synthesized analysis based on general chemical principles and indirect references:

Structural and Functional Group Comparisons

Compound Name Functional Groups Backbone Structure Key Reactivity/Applications
Methyl 10-azido-9-iodooctadecanoate Azide (-N₃), iodine (-I) C18 linear fatty acid Click chemistry, substitution
Sandaracopimaric acid methyl ester [1] Carboxylic acid, diterpene skeleton Diterpenoid (C20) GC-MS analysis of plant resins
Z-Communic acid methyl ester [1] Double bond, methyl ester Diterpenoid (C20) Plant resin characterization
Dehydroabietic acid methyl ester [1] Aromatic rings, methyl ester Diterpenoid (C20) Biomarker in resin analysis

Key Observations:

  • Backbone Differences: this compound features a linear C18 fatty acid chain, whereas compounds like sandaracopimaric acid methyl ester are diterpenoids (C20) with cyclic or fused-ring structures .
  • Reactivity : The azide and iodine groups in the target compound contrast with hydroxyl, carboxylic acid, or unsaturated bonds in diterpene esters, enabling distinct synthetic pathways (e.g., click chemistry vs. acid-catalyzed esterification) .

Hypothetical Data Table

Property This compound Sandaracopimaric Acid Methyl Ester
Molecular Weight (g/mol) ~480 (estimated) ~318
Functional Groups Azide, iodine, methyl ester Carboxylic acid, methyl ester
Key Applications Bifunctional synthetic chemistry Plant resin analysis

Limitations of Provided Evidence

The referenced materials lack direct data on this compound. focuses on diterpenoid methyl esters in plant resins , while and discuss unrelated inorganic analyses or ambiguous chemical lists . Thus, this comparison relies on extrapolation from structural analogs and general organic chemistry principles.

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